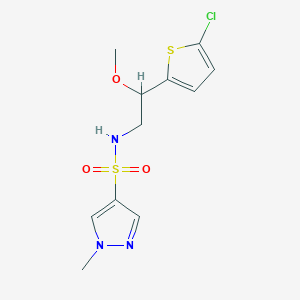
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of similar compounds often involves a thiophene ring and a sulfonamide group . The exact structure of this compound would need to be determined through methods such as NMR spectroscopy or X-ray crystallography.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics .
Anti-inflammatory Agents
The presence of the pyrazole ring in this compound suggests it could be explored for anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a key role in inflammation. This makes the compound a potential candidate for developing new anti-inflammatory drugs .
Cancer Research
Thiophene derivatives, such as the one in this compound, have been studied for their anticancer properties. The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in cancer cells. This makes it a promising candidate for developing new cancer therapies .
Antimicrobial Applications
The sulfonamide group in this compound is known for its antimicrobial properties. Research can focus on its effectiveness against various bacterial and fungal strains. This could lead to the development of new antimicrobial agents to combat resistant strains .
Neurological Disorders
Pyrazole derivatives have been studied for their potential in treating neurological disorders. This compound could be explored for its effects on the central nervous system, potentially leading to new treatments for conditions such as epilepsy, anxiety, or depression .
Organic Electronics
Thiophene derivatives are widely used in organic electronics due to their conductive properties. This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic applications .
Agricultural Chemicals
The compound could be explored for its potential use in agriculture as a pesticide or herbicide. The unique chemical structure might offer new ways to target pests or weeds, leading to more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, thiophene derivatives are valued for their stability and electronic properties. This compound could be studied for its potential use in developing new materials with specific electronic or mechanical properties, such as conductive polymers or advanced coatings .
These applications highlight the versatility and potential of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide in various fields of scientific research. Each application offers a unique avenue for further investigation and development.
Propriétés
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S2/c1-15-7-8(5-13-15)20(16,17)14-6-9(18-2)10-3-4-11(12)19-10/h3-5,7,9,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCWKEYBIUNTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)
![3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2468884.png)

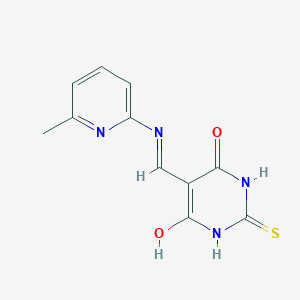
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2468888.png)
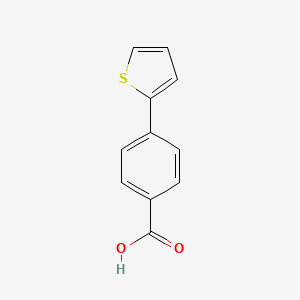
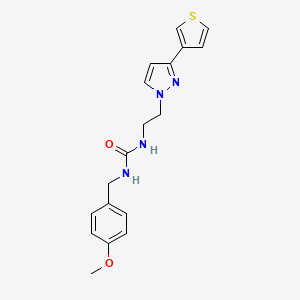
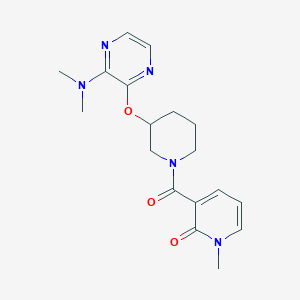
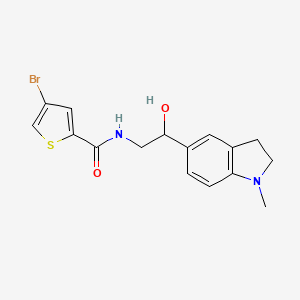
![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)
![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)